1H-1,2,3-Triazole-1-carbaldehyde
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Overview
Description
1H-1,2,3-Triazole-1-carbaldehyde is a heterocyclic compound featuring a triazole ring with an aldehyde functional group.
Preparation Methods
1H-1,2,3-Triazole-1-carbaldehyde can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used method for constructing 1,2,3-triazole rings. This reaction typically involves the use of azides and alkynes under mild conditions to form the triazole ring, followed by oxidation to introduce the aldehyde group . Another method involves the reaction of 3-dimethylaminoacrolein with 4-nitrophenyl azide, which provides a scalable synthesis route .
Chemical Reactions Analysis
1H-1,2,3-Triazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,2,3-Triazole-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-1-carbaldehyde involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function . These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
1H-1,2,3-Triazole-1-carbaldehyde can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3-carbaldehyde: Another triazole derivative with different substitution patterns, leading to distinct reactivity and applications.
1-Phenyl-1H-1,2,3-Triazole-4-carbaldehyde: A compound with a phenyl group attached to the triazole ring, which can influence its chemical properties and biological activity.
1H-1,2,3-Triazole-4-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and a wide range of applications in various fields of research .
Properties
Molecular Formula |
C3H3N3O |
---|---|
Molecular Weight |
97.08 g/mol |
IUPAC Name |
triazole-1-carbaldehyde |
InChI |
InChI=1S/C3H3N3O/c7-3-6-2-1-4-5-6/h1-3H |
InChI Key |
NLSKERUUJZQBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)C=O |
Origin of Product |
United States |
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